Methyl 9,12-dihydroxyoctadecanoate
Description
Methyl 9,12-dihydroxyoctadecanoate is a methyl ester derivative of octadecanoic acid (stearic acid) featuring hydroxyl groups at the 9th and 12th carbon positions. These compounds are typically synthesized via oxidation or microbial hydration of unsaturated fatty acid precursors (e.g., oleate or ricinoleate) and are studied for their biological activities, including cytotoxicity .
Properties
CAS No. |
25751-91-1 |
|---|---|
Molecular Formula |
C19H38O4 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
methyl 9,12-dihydroxyoctadecanoate |
InChI |
InChI=1S/C19H38O4/c1-3-4-5-9-12-17(20)15-16-18(21)13-10-7-6-8-11-14-19(22)23-2/h17-18,20-21H,3-16H2,1-2H3 |
InChI Key |
UKNGKBIZPRALLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCC(CCCCCCCC(=O)OC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 9,12-dihydroxyoctadecanoate can be synthesized through the hydroxylation of unsaturated methyl esters. One common method involves the use of cetyltrimethylammonium permanganate (CTAP) as a hydroxylating agent. The reaction is typically carried out under solvent-free conditions, and the progress is monitored using techniques such as Fourier-transform infrared spectroscopy (FTIR) and gas chromatography-mass spectrometry (GC-MS) .
Industrial Production Methods
Industrial production of this compound often involves the extraction of oil from seeds, followed by urea adduct complexation to isolate the desired unsaturated methyl esters. These esters are then subjected to hydroxylation using CTAP or similar reagents to produce the final compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 9,12-dihydroxyoctadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated compounds, alkylated derivatives.
Scientific Research Applications
Methyl 9,12-dihydroxyoctadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and polymers.
Biology: Studied for its potential role in biological processes and as a model compound for understanding lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of biolubricants, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 9,12-dihydroxyoctadecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups at the 9th and 12th positions play a crucial role in its reactivity and biological activity. These groups can form hydrogen bonds with target molecules, influencing various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares methyl 9,12-dihydroxyoctadecanoate’s structural analogs based on synthesis, physical properties, and biological activities, as inferred from the evidence.
Physical and Chemical Properties
Stability and Handling
- Methyl 12-hydroxyoctadecanoate is stored as a solid at freezer temperatures to maintain stability .
- General handling precautions for fatty acid esters (e.g., avoiding inhalation, skin contact) apply, as seen in safety protocols for methyl dodecanoate .
Key Research Findings and Gaps
- Positional Isomerism: The placement of hydroxyl groups (9,10 vs.
- Analytical Challenges : Mass spectrometry and comparative fragmentation are critical for distinguishing between dihydroxy isomers .
- Data Limitations : The evidence lacks direct information on the 9,12-dihydroxy isomer , highlighting a need for targeted studies on its synthesis, properties, and bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
